molecular formula C15H12N2O4 B1228064 2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one

2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one

Cat. No. B1228064
M. Wt: 284.27 g/mol
InChI Key: LCMASBMIPGOXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one is a member of quinazolines.

Scientific Research Applications

Steric Effects and Pharmacologic Activity

The study by Nichols and Kostuba (1979) explored the steric effects of substituents on phenethylamine hallucinogens, specifically focusing on 3,4-(Methylenedioxy)amphetamine analogues that are alkylated on the dioxole ring. The research compared these compounds with known psychotomimetic agents like 3,4-(methylenedioxy)amphetamine (MDA) for their pharmacologic effects in mice, indicating that specific molecular configurations are crucial for activity, highlighting the importance of steric factors in determining the pharmacologic profiles of these compounds (Nichols & Kostuba, 1979).

Crystal Structure and Potential Therapeutic Applications

Wu et al. (2014) synthesized a series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), and analyzed their crystal structures. These compounds were evaluated for their potential as allosteric modulators of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Moreover, their anti-fatigue effects were studied, showing that certain compounds enhanced the forced swimming capacity in mice, indicating potential therapeutic applications for fatigue-related conditions (Wu et al., 2014).

Serotonin-3 Receptor Antagonistic Activity

Harada et al. (1995) conducted Structure-activity relationship (SAR) studies, focusing on serotonin-3 (5-HT3) receptor antagonists. The research showed that certain compounds demonstrated potent 5-HT3 receptor antagonistic activity, suggesting potential applications in areas where the modulation of 5-HT3 receptors is relevant, such as in the treatment of conditions like nausea and anxiety (Harada et al., 1995).

AMPA Receptor Antagonists and Antiepileptic Potential

Citraro et al. (2006) examined the effects of non-competitive AMPA receptor antagonists in an animal model of generalized absence epilepsy. The study provides insights into the potential antiepileptic applications of these compounds, suggesting their role in the modulation of specific neuronal pathways related to epilepsy (Citraro et al., 2006).

Tubulin-Binding Tumor-Vascular Disrupting Agents

Cui et al. (2017) discovered a promising anticancer lead compound that demonstrated significant inhibition of tumor growth and exhibited high antiproliferative activity. The compound and its analogues were identified as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), indicating potential applications in cancer therapy (Cui et al., 2017).

properties

Product Name

2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C15H12N2O4/c18-15-10-3-1-2-4-11(10)16-14(17(15)19)9-5-6-12-13(7-9)21-8-20-12/h1-7,14,16,19H,8H2

InChI Key

LCMASBMIPGOXBS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Reactant of Route 2
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Reactant of Route 3
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Reactant of Route 4
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Reactant of Route 6
2-(1,3-Benzodioxol-5-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one

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